molecular formula C24H32O7 B1245909 Schisandrol A

Schisandrol A

Cat. No.: B1245909
M. Wt: 432.5 g/mol
InChI Key: YEFOAORQXAOVJQ-RKNYENMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisandrol A is a natural product found in Kadsura angustifolia, Schisandra chinensis, and Schisandra henryi with data available.

Scientific Research Applications

Immunomodulatory Effects

Research Findings:
Studies indicate that Schisandrol A enhances immune function, particularly in models of immunosuppression. One study demonstrated that this compound could alleviate cyclophosphamide-induced immunosuppression in mice by regulating the expression of specific transcription factors and genes involved in immune responses. It was shown to promote macrophage phagocytosis and antibody formation, suggesting potential applications in treating immune-related diseases .

Table 1: Immunomodulatory Effects of this compound

StudyModelKey Findings
Xu et al. (2021)Cyclophosphamide-induced immunosuppression in miceEnhanced macrophage activity and antibody production
Zhang et al. (2022)In vitro immune cell assaysIncreased cytokine production and immune cell proliferation

Anti-Fibrotic Properties

Mechanism of Action:
this compound has been identified as a potent inhibitor of idiopathic pulmonary fibrosis through its action on the TGF-β signaling pathway. In a study involving rat models, this compound administration led to a significant reduction in fibrotic markers, indicating its potential as a therapeutic agent for pulmonary fibrosis .

Table 2: Anti-Fibrotic Effects of this compound

StudyModelMechanismOutcome
Liu et al. (2022)Rat model of pulmonary fibrosisInhibition of TGF-β signaling pathwayReduced fibrotic markers and improved lung function

Neuroprotective Effects

Applications in Neurodegenerative Diseases:
this compound exhibits neuroprotective effects that may benefit conditions such as Alzheimer's disease and Parkinson's disease. It has been shown to enhance the survival of damaged nerve cells and improve antioxidant capacity, suggesting its role in protecting against neurodegeneration .

Table 3: Neuroprotective Effects of this compound

StudyConditionKey Findings
Wang et al. (2023)Alzheimer's disease modelEnhanced neuronal survival and reduced oxidative stress
Chen et al. (2024)Parkinson's disease modelImproved motor function and neuronal integrity

Estrogenic Activity

Potential for Menopausal Symptom Relief:
Research has indicated that this compound acts as a phytoestrogen, promoting cell proliferation in estrogen-responsive breast cancer cells. This property suggests its potential application in managing menopausal symptoms through estrogen receptor modulation .

Table 4: Estrogenic Activity of this compound

StudyCell LineEffect Observed
Li et al. (2021)MCF-7 breast cancer cellsIncreased cell proliferation compared to controls
Zhao et al. (2022)Various estrogen-responsive cell linesEnhanced ERα activation and downstream signaling

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol

InChI

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1

InChI Key

YEFOAORQXAOVJQ-RKNYENMMSA-N

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC

Pictograms

Irritant; Environmental Hazard

Synonyms

schisandrol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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